molecular formula C14H24N6 B2648410 4-(4-heptyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-ylamine CAS No. 956368-27-7

4-(4-heptyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-ylamine

Cat. No. B2648410
CAS RN: 956368-27-7
M. Wt: 276.388
InChI Key: DKDWPOKXDDOHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known by its CAS number 956368-27-7, is a chemical with the molecular formula C14H24N6 . It has an average mass of 276.381 Da and a monoisotopic mass of 276.206238 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, are not provided in the available sources . For a complete analysis, more detailed resources or experimental data would be needed.

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Applications: Research has demonstrated that derivatives of 1,2,4-triazole and pyrazole possess significant antimicrobial properties. For instance, novel bis(triazole) benzene derivatives and aryltriazene pyrazole carbonitriles have been synthesized and shown to exhibit antimicrobial efficacy (Al‐Azmi & Mahmoud, 2020). Similarly, Schiff and Mannich bases derived from 1,2,4-triazoles have demonstrated notable antibacterial and antifungal activities (Isloor, Kalluraya, & Shetty, 2009).

Synthesis Methodologies

  • Novel Synthesis Pathways: The development of facile and regioselective synthesis methods for triazole and pyrazole derivatives has been a focus of recent research. Such methodologies allow for the creation of compounds with potential pharmacological uses, showcasing the adaptability of these heterocyclic frameworks in drug design (Holzer et al., 2003).

Structural Characterizations and Properties

  • Advanced Characterization Techniques: Detailed structural and spectroscopic analyses, including X-ray diffraction and NMR spectroscopy, are fundamental for understanding the properties of triazole and pyrazole derivatives. These characterizations support the development of compounds with tailored properties for specific scientific or pharmacological applications (Karrouchi et al., 2016).

Safety and Hazards

While specific safety and hazard information for this compound is not provided, general safety measures for handling chemicals should always be followed. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using the product .

properties

IUPAC Name

4-(4-heptyl-5-methyl-1,2,4-triazol-3-yl)-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6/c1-4-5-6-7-8-9-20-11(2)17-18-14(20)12-10-16-19(3)13(12)15/h10H,4-9,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDWPOKXDDOHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=NN=C1C2=C(N(N=C2)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-heptyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-ylamine

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